- A process for preparing ranolazine, China, , ,

Cas no 95635-55-5 (Ranolazine)

Il ranolazina è un farmaco appartenente alla classe degli antianginosi, utilizzato principalmente nel trattamento dell'angina cronica stabile. Agisce come inibitore del canale del sodio tardivo, riducendo l'afflusso di ioni sodio durante la fase tardiva del potenziale d'azione cardiaco. Questo meccanismo d'azione contribuisce a migliorare l'equilibrio energetico del miocardio, riducendo il consumo di ossigeno e prevenendo l'accumulo di calcio intracellulare. La ranolazina si distingue per il suo profilo farmacologico unico, poiché non influisce significativamente sulla frequenza cardiaca o sulla pressione arteriosa. Viene metabolizzata principalmente dal CYP3A4 e presenta un'emivita di circa 7 ore. La sua efficacia è stata dimostrata in pazienti che non rispondono adeguatamente alle terapie antianginose tradizionali.

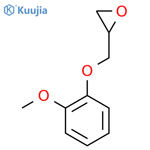

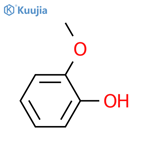

Ranolazine structure

Nome del prodotto:Ranolazine

Ranolazine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ranolazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide

- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide

- Ranolazine(Ranexa)

- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...

- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (100 mg)

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- [14C]-Ranolazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine

- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]

- CVT 303

- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide

- Ranexa

- Renexa

- RS 43285-003

- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide

- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide

- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

- Ranolazine (Ranexa)

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide

- C24H33N3O4

- DSSTox_RID_80743

- DSSTox_CID_25196

- DSSTox_GSID_45196

- (-)-Ranolazine

- Ran4

- Latixa

- RAN D

- N-(2,6-DIMETH

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)

- (±)-Ranolazine

- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide

- HMS3369I08

- RANOLAZINE [EMA EPAR]

- Z68563450

- Ranexa (TN)

- C01EB18

- HSDB 7924

- RS-43285-003

- HMS2230C19

- DTXCID1025196

- (+-)-Ranolazine

- HMS3884I10

- NSC-759100

- BD164322

- Tox21_110258

- AB00698532_18

- NSC782305

- BRD-A97674275-001-01-9

- NSC 759100

- HMS2090L09

- BRD-A97674275-001-11-8

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE

- CHEMBL1404

- DB00243

- EN300-122384

- Lopac0_001062

- Pharmakon1600-01505366

- AB00698532-11

- BCP04190

- NCGC00015897-08

- SPECTRUM1505366

- (RS)-ranolazine

- CCG-205139

- HMS3715K06

- D05700

- MLS002154149

- RANOLAZINE (MART.)

- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide

- NCGC00015897-02

- GTPL7291

- BRD-A97674275-001-10-0

- racemic ranolazine

- RANOLAZINE (USP-RS)

- CAS-95635-55-5

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-

- HY-B0280

- A6IEZ5M406

- AC-1673

- RANOLAZINE [INN]

- ASPRUZYO

- Ranolazine [USAN:INN:BAN]

- Ranolazine [USAN]

- NSC-782305

- 1080496-58-7

- AB00698532-13

- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

- PB21724

- Q907104

- UNII-A6IEZ5M406

- NCGC00015897-03

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-

- SB13209

- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE

- AKOS015889500

- RS43285

- NCGC00015897-06

- SBI-0051032.P002

- ranolazinum

- AB00698532_17

- 142387-99-3

- KEG-1295

- HMS2093D21

- s1799

- SDCCGSBI-0051032.P003

- AB00698532_16

- SR-01000076216-8

- Ranolazine (Ranexa)?

- (+/-)-Ranolazine

- BSPBio_002276

- BCP0726000090

- Tox21_110258_1

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-

- RANOLAZINE [MART.]

- CHEBI:87690

- DTXSID3045196

- KS-1244

- SMR000857382

- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- AB00698532-14

- CHEBI:87681

- NSC759100

- 95635-55-5

- HMS1922F16

- SW197620-4

- BRD-A97674275-300-03-1

- NCGC00095177-01

- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide

- HMS3655M12

- Ranolazina

- SR-01000076216

- CVT-303

- NCGC00015897-04

- AB00698532-15

- NCGC00095177-03

- N-(2,6-Dimethylphenyl)-4-

- Ranolazine (USAN/INN)

- MFCD00864690

- BCP9000558

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine

- RANOLAZINE [USP-RS]

- ASPRUZYO SPRINKLE

- RANOLAZINE [VANDF]

- SR-01000076216-5

- HMS2098K06

- Ranolazine- Bio-X

- SCHEMBL124665

- RANOLAZINE [MI]

- NCGC00015897-05

- NS00002495

- renolazine

- BDBM50173335

- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)

- NCGC00095177-02

- RANOLAZINE [ORANGE BOOK]

- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine

- NCGC00015897-22

- RANOLAZINE [WHO-DD]

- rac-ranolazine

- BRD-A97674275-001-04-3

-

- MDL: MFCD00864690

- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)

- Chiave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N

- Sorrisi: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Proprietà calcolate

- Massa esatta: 427.247107g/mol

- Carica superficiale: 0

- XLogP3: 2.7

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta legami ruotabili: 9

- Massa monoisotopica: 427.247107g/mol

- Massa monoisotopica: 427.247107g/mol

- Superficie polare topologica: 74.3Ų

- Conta atomi pesanti: 31

- Complessità: 531

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Colore/forma: Powder

- Punto di fusione: 119-1200C

- Punto di ebollizione: 624.1°C at 760 mmHg

- PSA: 74.27000

- LogP: 2.25680

Ranolazine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII

- RTECS:TK7845360

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ranolazine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A103291-1g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 1g |

$11.0 | 2025-02-22 | |

| TRC | R122500-500mg |

Ranolazine |

95635-55-5 | 500mg |

$ 454.00 | 2023-09-06 | ||

| Key Organics Ltd | KS-1244-10MG |

Ranolazine |

95635-55-5 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| Ambeed | A103291-100g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 100g |

$315.0 | 2025-02-22 | |

| Ambeed | A103291-5g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 5g |

$26.0 | 2025-02-22 | |

| Ambeed | A103291-10g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |

95635-55-5 | 98% | 10g |

$32.0 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |

Ranolazine |

95635-55-5 | 10g |

¥416.0 | 2021-09-08 | ||

| abcr | AB439887-25g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 25g |

€213.00 | 2025-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |

Ranolazine |

95635-55-5 | 100g |

¥3336.0 | 2021-09-08 | ||

| abcr | AB439887-5 g |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |

95635-55-5 | 5g |

€112.00 | 2023-04-22 |

Ranolazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Synthesis of anti-angina drug Ranolazine, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux

Riferimento

- Method for preparation of ranolazine, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

1.2 1 h, reflux

1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C

Riferimento

- A process for the preparation of ranolazine, India, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 2 h, reflux

Riferimento

- Synthesis of Ranolazine, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C

Riferimento

- Preparation of ranolazine with high purity, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Methanol ; 5 h, 60 °C

Riferimento

- Method for preparing ranolazine, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C

Riferimento

- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine, Tetrahedron Letters, 2013, 54(48), 6455-6459

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux

Riferimento

- Process for preparation of ranolazine, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt

Riferimento

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux

Riferimento

- Improved synthesis method of ranolazine as antianginal drugs, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C

Riferimento

- Improved process for the total synthesis of Ranolazine, India, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C

Riferimento

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux

Riferimento

- A process for the preparation of ranolazine and intermediates thereof, India, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Methanol ; 3 h, reflux

Riferimento

- Synthesis of ranolazine, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Riferimento

- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine), Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C

1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux

Riferimento

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 Reagents: Sodium bicarbonate ; neutralized, rt

Riferimento

- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine, Green Chemistry, 2013, 15(3), 756-767

Metodo di produzione 19

Condizioni di reazione

1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C

1.3 Solvents: Methanol ; 5 - 6 h, reflux

Riferimento

- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C

Riferimento

- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Ranolazine Raw materials

- 2-Chloro-2',6'-dimethylacetanilide

- Guaiacol

- 2-(2-Methoxyphenoxy)methyloxirane

- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-

- Ranolazine Impurity 4

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

- Ranolazine dihydrochloride

- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate

Ranolazine Preparation Products

Ranolazine Letteratura correlata

-

Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955

-

Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547

-

3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150

-

Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868

-

Jonas Verhellen Chem. Sci. 2022 13 7526

95635-55-5 (Ranolazine) Prodotti correlati

- 6108-05-0(Lidocaine hydrochloride hydrate)

- 107-91-5(2-Cyanoacetamide)

- 62-44-2(Phenacetin)

- 127-19-5(N,N-Dimethylacetamide)

- 5294-61-1(N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide)

- 2198-53-0(N-(2,6-Dimethylphenyl)acetamide)

- 142387-99-3(Ranolazine)

- 755711-09-2(Desmethoxy Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:95635-55-5)Ranolazine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:95635-55-5)Ranolazine

Purezza:99%

Quantità:100g

Prezzo ($):284.0